2,3',4,4'-Tetrahydroxybenzophenone

Übersicht

Beschreibung

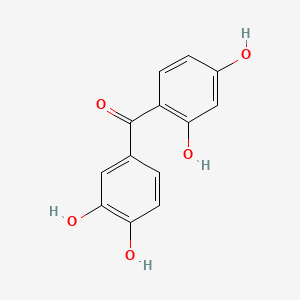

2,3’,4,4’-Tetrahydroxybenzophenone is an organic compound with the chemical formula C13H10O5. It is a derivative of benzophenone, characterized by the presence of four hydroxyl groups. This compound appears as a white to pale yellow crystalline solid and is known for its applications as a UV absorber in various industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,4’-Tetrahydroxybenzophenone typically involves the acylation reaction of pyrogallol and p-hydroxybenzoic acid. One common method uses a methanol solution of boron trifluoride as a catalyst. The reaction is carried out at a temperature range of 100-120°C for 2-6 hours . Another method involves the use of zinc chloride as a catalyst, although this method requires longer reaction times and higher temperatures .

Industrial Production Methods: Industrial production of 2,3’,4,4’-Tetrahydroxybenzophenone often employs the boron trifluoride catalysis method due to its relatively mild reaction conditions and higher yield. The reaction mixture is typically neutralized with an alkali solution, and the product is purified through crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3’,4,4’-Tetrahydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.

Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted benzophenones .

Wissenschaftliche Forschungsanwendungen

Microelectronics Industry

THBP is extensively utilized in the microelectronics industry as a positive photoresist sensitizer . It plays a crucial role in the manufacturing of integrated circuits (ICs), where it helps in creating patterns on semiconductor wafers during photolithography processes. The demand for THBP has surged alongside the rapid growth of the microelectronics sector, especially in countries like China, which is a major player in IC production .

Environmental Applications

Recent studies have highlighted THBP's potential for environmental remediation. For instance:

- A study demonstrated the use of novel photocatalysts capable of degrading benzophenone-type UV filters, including THBP, under visible light. This advancement has implications for environmental cleanup technologies aimed at removing harmful chemicals from aquatic ecosystems .

- Another research project focused on using advanced nanotechnology to effectively eliminate THBP from water sources. This approach showcased the compound's relevance in addressing water contamination issues caused by sunscreen products containing benzophenones .

Industrial Application Case Study

A recent patent highlighted the increasing industrial demand for THBP due to its application as a UV absorber in coatings and plastics used in electronics. The study emphasized the compound's effectiveness at low concentrations while maintaining stability under UV exposure .

Environmental Impact Study

In a tropical urban watershed study, researchers investigated the occurrence and fate of various benzophenone-type UV filters, including THBP. The findings indicated significant concentrations of these compounds in water bodies, raising concerns about their ecological impact and prompting further research into effective removal techniques .

Wirkmechanismus

2,3’,4,4’-Tetrahydroxybenzophenone functions as a weak inhibitor of the enzyme tyrosinase, which is involved in melanin production. It promotes the conversion of dopachrome to melanin by interacting with the enzyme’s active site, hindering the hydroxylation process. This competitive inhibition prevents the formation of fully functional melanin . Additionally, it exhibits UV absorption properties, protecting against UV-induced damage .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dihydroxybenzophenone

- 2-Hydroxy-4-methoxybenzophenone

- 2,3,4-Trihydroxybenzophenone

- 2-Hydroxybenzophenone

- 4-Hydroxybenzophenone

Comparison: 2,3’,4,4’-Tetrahydroxybenzophenone is unique due to its four hydroxyl groups, which enhance its UV absorption capabilities and its potential as an antioxidant. Compared to other benzophenone derivatives, it offers a broader range of applications in both scientific research and industrial uses .

Biologische Aktivität

2,3',4,4'-Tetrahydroxybenzophenone (THBP) is a polyhydroxylated derivative of benzophenone that has garnered attention for its diverse biological activities. This compound is characterized by the presence of four hydroxyl groups, which significantly enhance its reactivity and interaction with biological systems. This article delves into the biological activity of THBP, summarizing its mechanisms of action, therapeutic potential, and relevant research findings.

THBP can be synthesized through various methods, including the condensation of pyrogallol with 4-cyanophenol. This synthesis route has been optimized to yield high purity and efficiency . The compound's structure is critical for its biological activity, particularly due to the positioning of hydroxyl groups that contribute to its antioxidant properties.

Antioxidant Activity

THBP exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have demonstrated that THBP can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This activity is essential in preventing various diseases linked to oxidative stress, including cancer and cardiovascular diseases .

Antimicrobial Properties

Research indicates that THBP possesses antimicrobial activity against a range of pathogens. A study evaluating its efficacy against common bacteria and fungi revealed that THBP inhibits the growth of certain strains, suggesting its potential as a natural antimicrobial agent . The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

Tyrosinase Inhibition

THBP has been studied for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin biosynthesis. Inhibiting this enzyme can be beneficial in treating hyperpigmentation disorders. The compound demonstrated competitive inhibition with an IC50 value indicating potent activity . This property opens avenues for THBP's use in cosmetic formulations aimed at skin lightening.

Hormonal Activity

A notable study explored the effects of THBP on steroidogenesis in testicular Leydig cells. The findings suggested that THBP may influence hormone production, potentially impacting reproductive health . Such hormonal modulation underscores the need for further investigation into the endocrine-disrupting potential of this compound.

Study on Antioxidant Efficacy

In a controlled experiment, THBP was administered to cellular models subjected to oxidative stress. The results indicated a marked reduction in oxidative markers compared to control groups. This study highlights THBP's potential as a therapeutic agent in antioxidant supplementation.

Clinical Application in Dermatology

A clinical trial evaluated the effectiveness of THBP-containing formulations in patients with melasma. The results showed significant improvement in skin pigmentation after consistent application over 12 weeks, supporting its use as a topical agent for skin disorders related to pigmentation .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2,4-dihydroxyphenyl)-(3,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-8-2-3-9(11(16)6-8)13(18)7-1-4-10(15)12(17)5-7/h1-6,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQYIAVMUUJWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047974 | |

| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61445-50-9 | |

| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.